1-methyl-2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole
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Overview
Description
1-methyl-2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core, an oxazole ring, and a pyrrolo[3,4-c]pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole typically involves multi-step organic synthesis. The key steps include the formation of the oxazole ring, the construction of the pyrrolo[3,4-c]pyrrole moiety, and the final coupling with the benzodiazole core. Common reagents used in these reactions include hydroxylamine hydrochloride for oxazole formation and various protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzodiazole and oxazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can lead to the formation of oxazole-4-carboxylic acid derivatives .
Scientific Research Applications
1-methyl-2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-methyl-2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-methyl-2-(2-nitrophenyl)-1,3-oxazole: Another oxazole derivative with different substituents.
Macrooxazoles A-D: A series of oxazole-4-carboxylic acid derivatives with varying biological activities.
Uniqueness
1-methyl-2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole is unique due to its combination of a benzodiazole core, an oxazole ring, and a pyrrolo[3,4-c]pyrrole moiety.
Properties
Molecular Formula |
C19H21N5O2 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
InChI |
InChI=1S/C19H21N5O2/c1-12-7-16(21-26-12)18(25)23-8-13-10-24(11-14(13)9-23)19-20-15-5-3-4-6-17(15)22(19)2/h3-7,13-14H,8-11H2,1-2H3 |
InChI Key |
UBLWCTHTGJDHEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C |
Origin of Product |
United States |
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